![molecular formula C17H10N4 B6617674 Ethenetricarbonitrile, [4-(phenylamino)phenyl]- CAS No. 59223-17-5](/img/structure/B6617674.png)
Ethenetricarbonitrile, [4-(phenylamino)phenyl]-
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Overview
Description
Ethenetricarbonitrile, [4-(phenylamino)phenyl]- (ETCN) is an organic compound belonging to the family of nitriles. ETCN is a colorless liquid with a faint odor and is soluble in organic solvents. It is used in various scientific research applications, such as in the synthesis of organic compounds, as a reagent in chemical reactions, and as a starting material for the production of various pharmaceuticals.
Scientific Research Applications
Ethenetricarbonitrile, [4-(phenylamino)phenyl]- is used in various scientific research applications, such as in the synthesis of organic compounds, as a reagent in chemical reactions, and as a starting material for the production of various pharmaceuticals. It is also used in the synthesis of polymers, such as polyurethane, and as a catalyst for the synthesis of polyesters. In addition, Ethenetricarbonitrile, [4-(phenylamino)phenyl]- is used as a solvent for various organic compounds, and as a reagent for the synthesis of heterocyclic compounds.
Mechanism of Action
Ethenetricarbonitrile, [4-(phenylamino)phenyl]- acts as a nucleophile, meaning that it can attack electron-rich species such as carbonyl groups. This reaction is known as nucleophilic addition. The nucleophilic attack of Ethenetricarbonitrile, [4-(phenylamino)phenyl]- on the carbonyl group produces an intermediate which is then converted into the desired product.
Biochemical and Physiological Effects
Ethenetricarbonitrile, [4-(phenylamino)phenyl]- has been shown to have an inhibitory effect on the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs, toxins, and other foreign compounds. It has also been shown to have an inhibitory effect on the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter. In addition, Ethenetricarbonitrile, [4-(phenylamino)phenyl]- has been shown to have an inhibitory effect on the activity of certain types of bacteria, such as E. coli.
Advantages and Limitations for Lab Experiments
Ethenetricarbonitrile, [4-(phenylamino)phenyl]- has several advantages for lab experiments. It is relatively inexpensive, and it is easy to synthesize. It is also a relatively non-toxic compound, making it safe to use in laboratory settings. However, Ethenetricarbonitrile, [4-(phenylamino)phenyl]- is not very soluble in water, so it is not suitable for use in aqueous solutions. Additionally, it is flammable and can react violently with some organic compounds.
Future Directions
There are several possible future directions for the use of Ethenetricarbonitrile, [4-(phenylamino)phenyl]-. One possible direction is the development of new synthetic methods for the synthesis of organic compounds. Another potential direction is the development of new pharmaceuticals based on Ethenetricarbonitrile, [4-(phenylamino)phenyl]-. Additionally, further research could be conducted to investigate the biochemical and physiological effects of Ethenetricarbonitrile, [4-(phenylamino)phenyl]-, as well as its potential applications in the medical field. Finally, further research could be conducted to explore the potential of Ethenetricarbonitrile, [4-(phenylamino)phenyl]- as a catalyst for the synthesis of polymers.
Synthesis Methods
Ethenetricarbonitrile, [4-(phenylamino)phenyl]- is synthesized by the reaction of ethyl acetoacetate with ammonia in the presence of a catalyst, such as copper sulfate. The reaction produces a mixture of products, including Ethenetricarbonitrile, [4-(phenylamino)phenyl]- and other compounds. The mixture is then separated by distillation, and the Ethenetricarbonitrile, [4-(phenylamino)phenyl]- is collected.
properties
IUPAC Name |
2-(4-anilinophenyl)ethene-1,1,2-tricarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4/c18-10-14(11-19)17(12-20)13-6-8-16(9-7-13)21-15-4-2-1-3-5-15/h1-9,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIJWWXEKCBGOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=C(C#N)C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354356 |
Source
|
Record name | Ethenetricarbonitrile, [4-(phenylamino)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethenetricarbonitrile, [4-(phenylamino)phenyl]- | |
CAS RN |
59223-17-5 |
Source
|
Record name | Ethenetricarbonitrile, [4-(phenylamino)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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